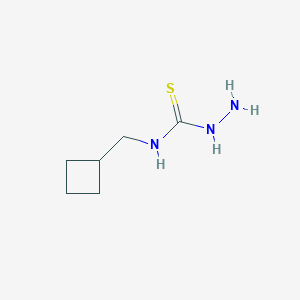

3-Amino-1-(cyclobutylmethyl)thiourea

Beschreibung

Eigenschaften

IUPAC Name |

1-amino-3-(cyclobutylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3S/c7-9-6(10)8-4-5-2-1-3-5/h5H,1-4,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGMICHMIHQXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-1-(cyclobutylmethyl)thiourea chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-(cyclobutylmethyl)thiourea

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. The thiourea functional group, in particular, represents a versatile and privileged structure, known for its wide array of biological activities and its utility as a synthetic intermediate.[1][2] This guide provides a comprehensive technical overview of 3-Amino-1-(cyclobutylmethyl)thiourea, a substituted aminothiourea that combines the reactive thiourea core with a lipophilic cyclobutyl moiety. The presence of the terminal amino group further enhances its synthetic versatility, making it a compound of significant interest for researchers in drug development. This document will delve into its core chemical properties, plausible synthetic routes, reactivity, and potential applications, offering field-proven insights for scientists and researchers.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. 3-Amino-1-(cyclobutylmethyl)thiourea is a distinct chemical entity with the key identifiers and predicted properties summarized below. The cyclobutyl group imparts a unique steric and electronic profile compared to linear alkyl or aromatic substituents, potentially influencing metabolic stability and binding interactions.[3]

Core Data

| Parameter | Value | Source |

| IUPAC Name | n-(cyclobutylmethyl)hydrazinecarbothioamide | [4] |

| CAS Number | 1095592-96-3 | [4][5] |

| Molecular Formula | C₆H₁₃N₃S | [4] |

| Molecular Weight | 159.25 g/mol | [4][5] |

| SMILES | NNC(=S)NCC1CCC1 | [4] |

| Predicted XlogP | 0.5 | [6] |

Chemical Structure

Caption: 2D structure of 3-Amino-1-(cyclobutylmethyl)thiourea.

Synthesis and Mechanistic Considerations

The synthesis of unsymmetrical thioureas is a well-established field, with modern chemistry favoring environmentally benign methods.[1][7] While numerous routes exist, a logical and efficient pathway for 3-Amino-1-(cyclobutylmethyl)thiourea involves a multi-step process starting from commercially available precursors. The chosen strategy is designed for high atom economy and avoids notoriously toxic reagents like thiophosgene.[1]

Proposed Synthetic Workflow

The most plausible synthetic route involves the formation of a key isothiocyanate intermediate from cyclobutylmethylamine, followed by a nucleophilic addition of hydrazine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for thiourea synthesis and is presented as a self-validating system with clear checkpoints.[7][8]

PART A: Synthesis of Cyclobutylmethyl Isothiocyanate Intermediate

-

Rationale: This step converts the primary amine into a reactive electrophile. The use of carbon disulfide in an aqueous or biphasic system is a proven, safer alternative to thiophosgene.[7][8]

-

Setup: To a three-necked, 250 mL round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add cyclobutylmethylamine (1.0 eq) and dichloromethane (DCM, 100 mL). Cool the mixture to 0-5 °C in an ice bath.

-

Reaction: Prepare a solution of sodium hydroxide (1.1 eq) in water (50 mL). Simultaneously, add the NaOH solution and carbon disulfide (1.1 eq) dropwise to the stirred amine solution, maintaining the temperature below 10 °C. The formation of a dithiocarbamate salt intermediate will be observed.

-

Isothiocyanate Formation: After the addition is complete, continue stirring for 1 hour at 0-5 °C. To this mixture, add ethyl chloroformate (1.1 eq) dropwise. The reaction is exothermic; maintain the temperature below 10 °C.

-

Workup & Isolation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Thin Layer Chromatography) for the disappearance of the amine. Upon completion, separate the organic layer. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclobutylmethyl isothiocyanate. This intermediate is often used directly in the next step without further purification.

PART B: Synthesis of 3-Amino-1-(cyclobutylmethyl)thiourea

-

Rationale: The highly nucleophilic hydrazine readily attacks the electrophilic carbon of the isothiocyanate to form the stable thiourea linkage.

-

Setup: Dissolve the crude cyclobutylmethyl isothiocyanate (1.0 eq) from Part A in ethanol (80 mL) in a 250 mL round-bottom flask with magnetic stirring.

-

Reaction: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed. Stir the mixture for 3-5 hours.

-

Product Isolation: Monitor the reaction by TLC. Upon completion, the product may precipitate from the solution. If not, reduce the solvent volume under vacuum. The resulting solid can be collected by filtration, washed with cold ethanol, and dried.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve high purity (typically >97%).[4] Characterization should be confirmed using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Chemical Reactivity and Core Functional Group Analysis

The chemical behavior of 3-Amino-1-(cyclobutylmethyl)thiourea is governed by the interplay of its three key functional domains.

-

Thiourea Core (-NH-C(=S)-NH-): This is the central reactive unit. The sulfur atom is nucleophilic and can act as a potent ligand for various metal ions, making the compound a candidate for applications in coordination chemistry.[2] The C=S double bond is also a key feature, distinguishable in IR spectroscopy. Furthermore, the thiourea moiety serves as a critical building block for synthesizing various heterocyclic compounds, such as thiazoles.[1]

-

Terminal Amino Group (-NH₂): The hydrazine-derived amino group is strongly nucleophilic. It can readily react with aldehydes and ketones to form thiosemicarbazone derivatives, a class of compounds known for their broad biological activities. This functionality provides a straightforward handle for further molecular elaboration and library synthesis.[9]

-

Cyclobutylmethyl Group: This aliphatic, non-polar moiety significantly influences the compound's lipophilicity and steric profile. In drug design, cyclobutane rings are often introduced to improve metabolic stability or to orient substituents in a specific vector for optimal target binding.[3] Its presence makes the molecule more drug-like compared to simpler alkyl chains.

Potential Applications in Research and Drug Development

While specific biological data for 3-Amino-1-(cyclobutylmethyl)thiourea is not publicly available, its structural motifs are strongly associated with a range of therapeutic applications. This makes it an excellent candidate for screening and as a foundational scaffold in drug discovery programs.

-

Antimicrobial and Antiviral Agents: Thiourea derivatives have been extensively studied for their antibacterial, antifungal, and antiviral properties.[10] The ability of the thiourea group to chelate metal ions is often implicated in its mechanism of action against microbial enzymes.

-

Enzyme Inhibition: The thiosemicarbazide substructure is a known pharmacophore. For instance, thiosemicarbazide itself is a known GABA antagonist.[11] Derivatives can be designed to target a wide range of enzymes, making this compound a starting point for developing novel inhibitors.

-

Anticancer Research: Numerous thiourea-containing compounds have demonstrated significant anticancer activity.[2] The scaffold can be readily modified to optimize interactions with specific oncological targets.

-

Synthetic Building Block: Beyond direct biological applications, this compound is a valuable intermediate. The reactive amino group allows for its conjugation to other molecules of interest, creating more complex structures for high-throughput screening.

Conclusion

3-Amino-1-(cyclobutylmethyl)thiourea is a synthetically accessible and chemically versatile molecule. Its properties are defined by the nucleophilic thiourea core, the reactive terminal amino group, and the drug-like cyclobutyl moiety. The well-defined synthetic pathways and the rich chemical reactivity of its functional groups make it a compound of high interest for medicinal chemists and researchers. Its potential as a scaffold for developing novel therapeutic agents warrants further investigation and positions it as a valuable tool in the pursuit of new medicines.

References

-

Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

-

Ghashang, M., et al. (2019). Synthesis Of di- and tri-substituted thiourea derivatives in water using choline chloride–urea catalyst. Taylor & Francis Online. [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ACS Publications. [Link]

-

Scilit. (n.d.). Highly efficient and catalyst-free synthesis of substituted thioureas in water. Scilit. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-1-(cyclobutylmethyl)thiourea (C6H13N3S). PubChemLite Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclobutylamine. Organic Syntheses Procedure. Retrieved from [Link]

-

Angene. (n.d.). Cyclobutylmethylamine: A Key Intermediate for Chemical R&D. Angene Chemical. Retrieved from [Link]

- Google Patents. (n.d.). US5166397A - Process for producing optically active cyclobutylamines. Google Patents.

-

Wikipedia. (n.d.). Gabapentin. Wikipedia. Retrieved from [Link]

-

T3DB. (n.d.). Thiourea (T3D4891). T3DB Database. Retrieved from [Link]

-

Popova, Y., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]

-

Abosadiya, O., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. achemblock.com [achemblock.com]

- 5. 1095592-96-3|3-amino-1-(cyclobutylmethyl)thiourea|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 3-amino-1-(cyclobutylmethyl)thiourea (C6H13N3S) [pubchemlite.lcsb.uni.lu]

- 7. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gabapentin - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structural Analysis of 3-Amino-1-(cyclobutylmethyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of the novel thiourea derivative, 3-Amino-1-(cyclobutylmethyl)thiourea. As a compound of interest in medicinal chemistry, a thorough understanding of its molecular architecture is paramount for elucidating its mechanism of action and guiding future drug development efforts. This document outlines the theoretical and practical aspects of its structural characterization, employing a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a plausible synthetic route is detailed, and its potential biological significance, particularly as an antimicrobial agent, is discussed in the context of existing literature on related thiourea compounds. While experimental data for this specific molecule is not widely available, this guide serves as an expert-level predictive analysis based on established principles and data from analogous structures.

Introduction

Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Their therapeutic potential is often attributed to the unique electronic and steric properties of the thiourea moiety (-NH-C(S)-NH-), which can engage in various non-covalent interactions with biological targets. The subject of this guide, 3-Amino-1-(cyclobutylmethyl)thiourea, is a novel compound featuring a terminal amino group and a cyclobutyl moiety, suggesting potential for unique biological activity and pharmacokinetic properties.

A comprehensive structural elucidation is the cornerstone of understanding a molecule's function. This guide will provide a detailed roadmap for the structural analysis of 3-Amino-1-(cyclobutylmethyl)thiourea, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Molecular Structure and Properties

Before delving into the analytical techniques, a fundamental understanding of the molecule's composition is essential.

| Property | Value | Source |

| Molecular Formula | C6H13N3S | [2] |

| IUPAC Name | n-(cyclobutylmethyl)hydrazinecarbothioamide | [2] |

| Molecular Weight | 159.25 g/mol | [2] |

| CAS Number | 1095592-96-3 | [2] |

Synthesis of 3-Amino-1-(cyclobutylmethyl)thiourea

Proposed Synthetic Pathway:

The synthesis would likely proceed via the reaction of cyclobutylmethyl isothiocyanate with hydrazine.

A proposed synthetic workflow for 3-Amino-1-(cyclobutylmethyl)thiourea.

Experimental Protocol:

-

Reaction Setup: To a solution of cyclobutylmethyl isothiocyanate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a solution of hydrazine hydrate (1.1 eq) in the same solvent is added dropwise at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3-Amino-1-(cyclobutylmethyl)thiourea.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 3-Amino-1-(cyclobutylmethyl)thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the protons of the cyclobutyl ring, the methylene bridge, and the N-H protons of the thiourea and amino groups.

-

Cyclobutyl protons: A complex multiplet in the range of 1.5-2.5 ppm.

-

Methylene protons (-CH₂-): A doublet at approximately 3.2-3.6 ppm, coupled to the adjacent methine proton of the cyclobutyl ring.

-

N-H protons (thiourea): A broad singlet around 7.0-8.0 ppm.

-

Amino protons (-NH₂): A broad singlet that can appear over a wide range, typically 4.0-6.0 ppm, and its position is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Thiocarbonyl carbon (C=S): A characteristic downfield signal in the range of 180-190 ppm.

-

Methylene carbon (-CH₂-): A signal around 45-55 ppm.

-

Cyclobutyl carbons: Signals in the aliphatic region, typically between 15-40 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Characteristic FTIR Peaks (Predicted):

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

| 3400-3200 | N-H (Amino) | Stretching | Medium, Broad |

| 3200-3100 | N-H (Thiourea) | Stretching | Medium, Broad |

| 2950-2850 | C-H (Alkyl) | Stretching | Strong |

| 1600-1500 | N-H | Bending | Medium |

| 1350-1250 | C-N | Stretching | Strong |

| 1100-1000 | C=S | Stretching | Medium |

The presence of a strong C=S stretching band and the characteristic N-H stretching and bending vibrations would provide strong evidence for the thiourea moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 159 would be expected. Key fragmentation pathways would likely involve:

-

Alpha-cleavage: Cleavage of the bond between the methylene group and the cyclobutyl ring, leading to a fragment corresponding to the loss of a cyclobutyl radical.

-

Cleavage of the C-N bond: Fragmentation of the bond connecting the cyclobutylmethyl group to the thiourea core.

-

Loss of the amino group: Elimination of the terminal NH₂ group.

Predicted mass spectrometry fragmentation pathway.

Potential Biological Activity and Mechanism of Action

Thiourea derivatives are known to exhibit a wide range of antimicrobial activities.[4] The presence of the thiourea scaffold in 3-Amino-1-(cyclobutylmethyl)thiourea suggests it may also possess such properties.

Putative Antimicrobial Mechanism:

The antimicrobial action of thiourea derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[5] Potential mechanisms include:

-

Enzyme Inhibition: The thiourea moiety can act as a metal chelator, potentially inhibiting metalloenzymes crucial for microbial survival.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the cyclobutyl group may facilitate insertion into the bacterial cell membrane, leading to its disruption.[6]

-

Interference with Quorum Sensing: Some thiourea derivatives have been shown to interfere with bacterial communication systems, thereby preventing the formation of biofilms and the expression of virulence factors.[5]

Quantitative Structure-Activity Relationship (QSAR) studies on other thiourea derivatives have indicated that lipophilicity and the nature of substituents on the thiourea core play a crucial role in their antibacterial efficacy.[7][8] The cyclobutylmethyl group in the target molecule would contribute to its overall lipophilicity, which could be a key determinant of its biological activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mail.aqa.org.ar [mail.aqa.org.ar]

- 8. farmaciajournal.com [farmaciajournal.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-1-(cyclobutylmethyl)thiourea

This guide provides a comprehensive overview of a feasible synthetic pathway for 3-Amino-1-(cyclobutylmethyl)thiourea, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is presented in a multi-step approach, detailing the preparation of key intermediates and culminating in the formation of the target compound. This document is intended for an audience of trained chemists; all procedures should be conducted in a well-equipped laboratory with strict adherence to safety protocols.

Introduction: The Significance of the Thiourea Moiety

Thiourea derivatives are a class of organic compounds that feature prominently in a wide array of applications, from agricultural chemicals to pharmaceuticals. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, make them attractive scaffolds for drug discovery. The structural motif of 3-Amino-1-(cyclobutylmethyl)thiourea combines the versatile thiourea core with a cyclobutylmethyl substituent, which can impart unique conformational constraints and metabolic stability to potential drug candidates. This guide outlines a logical and reproducible synthetic strategy, starting from commercially available precursors.

Overall Synthetic Strategy

The synthesis of 3-Amino-1-(cyclobutylmethyl)thiourea can be logically approached in a two-step sequence starting from cyclobutylmethylamine. The first step involves the conversion of the primary amine to the corresponding isothiocyanate, a key reactive intermediate. The second step is the nucleophilic addition of hydrazine to the isothiocyanate to form the desired thiosemicarbazide product.

Caption: Overall synthetic workflow for 3-Amino-1-(cyclobutylmethyl)thiourea.

Part 1: Synthesis of the Precursor - Cyclobutylmethylamine

The starting material, cyclobutylmethylamine, can be synthesized from cyclobutanecarboxylic acid. A common and effective method is the Schmidt rearrangement, which offers a direct conversion.

Protocol 1: Synthesis of Cyclobutylamine from Cyclobutanecarboxylic Acid

This procedure is adapted from established methods for the conversion of carboxylic acids to amines.[1]

Materials:

-

Cyclobutanecarboxylic acid

-

Sodium azide

-

Concentrated sulfuric acid

-

Chloroform

-

Sodium hydroxide

-

Hydrochloric acid

-

Potassium hydroxide

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a powder funnel, cautiously add cyclobutanecarboxylic acid to a mixture of chloroform and concentrated sulfuric acid, while maintaining the temperature below 10 °C with an ice bath.

-

Slowly add sodium azide in small portions, ensuring the temperature does not exceed 45-50 °C. The rate of addition should be controlled to manage the evolution of gas.[1]

-

After the addition is complete, continue stirring the mixture at 50 °C for approximately 1.5 hours.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice.

-

Basify the aqueous layer to a pH of 12-13 with a cold solution of sodium hydroxide.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic extracts and dry over anhydrous potassium hydroxide pellets.

-

Distill the chloroform to obtain crude cyclobutylamine. Further purification can be achieved by fractional distillation.

| Parameter | Value | Reference |

| Starting Material | Cyclobutanecarboxylic acid | [1][2] |

| Key Reagent | Sodium azide | [1] |

| Reaction Type | Schmidt Rearrangement | |

| Typical Yield | 60-80% | [1] |

Part 2: Synthesis of the Intermediate - Cyclobutylmethyl Isothiocyanate

With cyclobutylmethylamine in hand, the next crucial step is its conversion to cyclobutylmethyl isothiocyanate. Two primary methods are widely used for this transformation: reaction with thiophosgene or reaction with carbon disulfide followed by a desulfurization agent.

Method A: Using Thiophosgene

The reaction of primary amines with thiophosgene is a direct and often high-yielding method for the synthesis of isothiocyanates.[3][4]

WARNING: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5][6][7][8][9]

Materials:

-

Cyclobutylmethylamine

-

Thiophosgene

-

Triethylamine or sodium bicarbonate

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

Procedure:

-

Dissolve cyclobutylmethylamine and a base (e.g., triethylamine) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice-salt bath.

-

Slowly add a solution of thiophosgene in the same solvent dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude isothiocyanate.

-

Purification can be achieved by vacuum distillation.

Method B: Using Carbon Disulfide

This method avoids the use of the highly toxic thiophosgene and proceeds via a dithiocarbamate salt intermediate.[3][10][11]

Materials:

-

Cyclobutylmethylamine

-

Carbon disulfide

-

A base (e.g., triethylamine, DBU)

-

A desulfurizing agent (e.g., tosyl chloride, di-tert-butyl dicarbonate)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve cyclobutylmethylamine and a base in an anhydrous solvent.

-

Add carbon disulfide dropwise at room temperature and stir for 1-2 hours to form the dithiocarbamate salt.

-

To the in-situ generated dithiocarbamate, add the desulfurizing agent (e.g., tosyl chloride) portion-wise.

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Work-up the reaction by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Parameter | Method A: Thiophosgene | Method B: Carbon Disulfide |

| Key Reagent | Thiophosgene | Carbon Disulfide |

| Intermediate | Thiocarbamoyl chloride | Dithiocarbamate salt |

| Safety | Highly toxic reagent | Less hazardous reagents |

| Byproducts | HCl | Varies with desulfurizing agent |

Part 3: Synthesis of 3-Amino-1-(cyclobutylmethyl)thiourea

The final step in the synthesis is the reaction of cyclobutylmethyl isothiocyanate with hydrazine to form the target thiosemicarbazide.

Protocol 2: Reaction of Cyclobutylmethyl Isothiocyanate with Hydrazine Hydrate

This is a nucleophilic addition reaction where the hydrazine attacks the electrophilic carbon of the isothiocyanate.[12][13][14][15]

WARNING: Hydrazine is a toxic and potentially explosive compound. Handle with extreme care in a fume hood.

Materials:

-

Cyclobutylmethyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol or isopropanol

Procedure:

-

Dissolve cyclobutylmethyl isothiocyanate in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

-

Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

A white precipitate of the product should begin to form shortly after the addition.

-

Continue stirring at room temperature for 30 minutes to an hour to ensure the reaction goes to completion.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 3-Amino-1-(cyclobutylmethyl)thiourea.

Caption: Final step in the synthesis of the target compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=C=S stretch of the isothiocyanate and the C=S and N-H stretches of the thiourea.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Melting Point: To assess the purity of the final solid product.

Safety Considerations

-

Thiophosgene: Extremely toxic and corrosive. Handle only in a chemical fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[5][6][7][8][9]

-

Hydrazine: Toxic, corrosive, and potentially explosive. Use in a well-ventilated fume hood and avoid contact with skin and eyes.

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with care and avoid contact with acids and metals.

-

General Precautions: Always wear appropriate personal protective equipment. Conduct all reactions in a well-ventilated fume hood. Dispose of all chemical waste according to institutional guidelines.

References

- Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. (2020-04-30).

- Synthesis of Isothiocyanates: An Upd

- Sharma, S. Thiophosgene in Organic Synthesis.

- Ma, J., et al.

- Isothiocyan

- Technical Support Center: Synthesis of Isothiocyanates

- Ma, J., et al. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis.

- Mild conversion of primary amine to isothiocyanate?.

- cyclobutylamine. Organic Syntheses Procedure.

- CN103709081A - Preparation method of thiosemicarbazide.

- Thiosemicarbazide Synthesis. Sciencemadness.org. (2009-10-31).

- Synthesis of thiosemicarbazides.

- SAFETY DATA SHEET. Fisher Scientific. (2009-05-19).

- US3009955A - Process for the preparation of thiosemicarbazide.

- CB-LSOP-Thiophosgene.docx. The Brückner Research Group.

- Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. NIH. (2024-06-06).

- Material Safety Data Sheet - Thiophosgene 95-98%. Cole-Parmer.

- THIOPHOSGENE CAS Number - HAZARD SUMMARY.

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).

- Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculost

- THIOPHOSGENE. CAMEO Chemicals.

- Cyclobutanecarboxylic acid. Wikipedia.

- Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfuriz

- Reactivity and diverse synthetic applications of acyl isothiocyan

- A Novel Heterocyclic Thiosemicarbazone: Synthesis, Characterization and Preliminary Sensing Studies for Ions. MDPI.

- Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfuriz

- 19 - Organic Syntheses Procedure.

- US2806880A - Process for preparing thiosemicarbazide.

- Cyclobutanecarboxylic acid - general description. Georganics.

- Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry.

- Reaction of isothiocyan

- studies toward the stereocontrolled synthesis of cyclobutane deriv

- CN102351766A - Process for preparing methyl isothiocyanate by using water phase synthesis method.

- Addition-cyclization of lauroyl isothiocyanate with hydrazine derivatives as a source of 1,2,4-triazoles.

- Reaction of diphenylphosphinal formic acid hydrazide with isothiocyan

- Reaction of 1a with a mixture of hydrazine monohydrate, allyl isothiocyanate and α-chloroacetylchloride in EtOH.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. cbijournal.com [cbijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nj.gov [nj.gov]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

3-Amino-1-(cyclobutylmethyl)thiourea molecular weight and formula

An In-depth Technical Guide to 3-Amino-1-(cyclobutylmethyl)thiourea: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-(cyclobutylmethyl)thiourea, a molecule of interest within the broader class of thiourea derivatives. Thioureas are recognized as privileged structures in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] This document details the fundamental physicochemical properties of 3-Amino-1-(cyclobutylmethyl)thiourea, outlines a proposed synthetic pathway based on established organic chemistry principles, and explores its potential applications in drug discovery and development. The guide is intended for researchers, medicinal chemists, and scientists engaged in the synthesis and evaluation of novel therapeutic agents.

Introduction to Thiourea Derivatives

Thiourea, an organosulfur compound with the formula (NH₂)₂CS, is the sulfur analogue of urea.[3] The replacement of the carbonyl oxygen with a thiocarbonyl sulfur atom significantly alters the molecule's electronic properties and biological activity. The thiourea moiety is a versatile functional group capable of forming strong hydrogen bonds and coordinating with metal ions, making it a valuable scaffold in both organic synthesis and medicinal chemistry.[4]

Derivatives of thiourea have garnered significant attention for their diverse pharmacological profiles, which include antimicrobial, anti-inflammatory, anticancer, antiviral, and antioxidant properties.[1][5] The structural diversity achievable by substituting the amino groups allows for the fine-tuning of these biological activities. This guide focuses specifically on 3-Amino-1-(cyclobutylmethyl)thiourea, a less-explored member of this family, to provide a foundational understanding for future research.

Physicochemical Properties of 3-Amino-1-(cyclobutylmethyl)thiourea

The core identity and properties of a chemical compound are essential for any research endeavor. The key physicochemical data for 3-Amino-1-(cyclobutylmethyl)thiourea are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N₃S | [6][7] |

| Molecular Weight | 159.25 g/mol | [6] |

| CAS Number | 1095592-96-3 | [6][8] |

| IUPAC Name | n-(cyclobutylmethyl)hydrazinecarbothioamide | [6] |

| Alternate Name | 1-amino-3-(cyclobutylmethyl)thiourea | [7] |

| SMILES String | NNC(=S)NCC1CCC1 | [6] |

| Monoisotopic Mass | 159.08302 Da | [7] |

| Predicted XlogP | 0.5 | [7] |

Synthesis and Characterization

Proposed Synthetic Pathway

The most direct approach involves the reaction of (cyclobutylmethyl)amine with a suitable thiocarbonyl transfer reagent to form an isothiocyanate intermediate, followed by reaction with hydrazine. A more common and often higher-yielding method is the reaction between cyclobutylmethyl isothiocyanate and hydrazine hydrate.

The causality for this choice is based on the high reactivity of isothiocyanates towards nucleophiles like amines (in this case, hydrazine). This reaction is typically clean, atom-economic, and proceeds under mild conditions, making it a preferred method in synthetic organic chemistry.[9]

Caption: Proposed synthesis of 3-Amino-1-(cyclobutylmethyl)thiourea.

Experimental Protocol: Synthesis

This protocol is a self-validating system, including in-process checks and purification steps to ensure the identity and purity of the final product.

-

Reagents and Materials : Cyclobutylmethyl isothiocyanate, Hydrazine hydrate, Ethanol (anhydrous), Diethyl ether, Rotary evaporator, Magnetic stirrer, TLC plates (silica gel), Standard laboratory glassware.

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclobutylmethyl isothiocyanate (1 eq.) in anhydrous ethanol (20 mL).

-

Nucleophilic Addition : To the stirring solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature. The addition of a slight excess of hydrazine ensures the complete consumption of the starting isothiocyanate.

-

Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting material spot indicates reaction completion. The reaction is typically stirred at room temperature for 4-6 hours.

-

Product Isolation and Workup : Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid or oil is triturated with cold diethyl ether to precipitate the product.

-

Purification : The solid product is collected by vacuum filtration and washed with a small amount of cold diethyl ether to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.

-

Drying : The purified white solid is dried under vacuum to yield the final product, 3-Amino-1-(cyclobutylmethyl)thiourea.

Characterization

To confirm the identity and purity of the synthesized compound, a standard suite of analytical techniques would be employed:

-

Fourier-Transform Infrared (FTIR) Spectroscopy : To identify characteristic functional group vibrations, such as N-H, C-H, and the C=S (thiocarbonyl) stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure, connectivity, and the number of protons and carbons.

-

Mass Spectrometry (MS) : To determine the molecular weight and confirm the molecular formula.

-

X-ray Diffraction (XRD) : For unambiguous structure determination if a single crystal can be obtained.[10]

Potential Applications in Drug Development

The true value of a novel compound lies in its potential application. Given the extensive biological activities of the thiourea class, 3-Amino-1-(cyclobutylmethyl)thiourea is a promising candidate for screening in various therapeutic areas.

-

Antimicrobial Agents : Many thiourea derivatives exhibit potent antibacterial and antifungal properties.[1] The synthesized compound could be tested against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity : Thiourea-containing compounds have been investigated as anticancer agents, acting through various mechanisms, including the inhibition of signaling pathways involved in cancer cell proliferation.[1]

-

Antiviral Properties : Certain thioureas have shown efficacy against viruses, including HIV.[4]

-

Enzyme Inhibition : The thiourea moiety can act as a zinc-binding group or interact with active sites of various enzymes, making it a scaffold for designing specific enzyme inhibitors.

Caption: Workflow for biological screening of a novel thiourea derivative.

Conclusion

3-Amino-1-(cyclobutylmethyl)thiourea is a chemical entity with significant, yet largely unexplored, potential. Its structural features, combining the versatile thiourea core with a cyclobutyl moiety, make it an attractive target for synthesis and biological evaluation. This guide provides the foundational knowledge—from its core properties to a detailed synthetic protocol—necessary for researchers to begin investigating its therapeutic potential. Future work should focus on the synthesis, purification, and comprehensive screening of this compound against diverse biological targets to unlock its value in the landscape of modern drug discovery.

References

-

PubChemLite. 3-amino-1-(cyclobutylmethyl)thiourea (C6H13N3S). Available from: [Link]

-

PubChemLite. 3-amino-1-cyclobutylthiourea (C5H11N3S). Available from: [Link]

-

MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available from: [Link]

-

T3DB. Thiourea (T3D4891). Available from: [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]

-

PubChem. 3-Amino-1-(4-methylphenyl)thiourea | C8H11N3S | CID 737132. Available from: [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]

-

FooDB. Showing Compound Thiourea (FDB012439). Available from: [Link]

-

PubMed Central. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Available from: [Link]

-

ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and characterization of thiourea. Available from: [Link]

- Google Patents. Thiourea compounds - CN101522184A.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-amino-1-(cyclobutylmethyl)thiourea 97% | CAS: 1095592-96-3 | AChemBlock [achemblock.com]

- 7. PubChemLite - 3-amino-1-(cyclobutylmethyl)thiourea (C6H13N3S) [pubchemlite.lcsb.uni.lu]

- 8. 1095592-96-3|3-amino-1-(cyclobutylmethyl)thiourea|BLD Pharm [bldpharm.com]

- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-1-(cyclobutylmethyl)thiourea

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 3-Amino-1-(cyclobutylmethyl)thiourea. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. By analyzing data from structurally analogous thiourea derivatives, this guide offers an in-depth interpretation of expected chemical shifts, vibrational frequencies, and fragmentation patterns. Furthermore, it supplies detailed, field-proven protocols for acquiring high-fidelity NMR, IR, and MS data, ensuring a self-validating system for researchers synthesizing or studying this compound. The methodologies and interpretations are grounded in authoritative sources to provide a trustworthy and expert-driven resource for professionals in chemical research and drug development.

Introduction: The Need for Rigorous Spectroscopic Validation

3-Amino-1-(cyclobutylmethyl)thiourea is a molecule of interest incorporating a unique combination of a cyclobutyl moiety, a flexible methylene linker, and a reactive aminothiourea core. The thiourea functional group is a crucial pharmacophore in medicinal chemistry, known for a wide range of biological activities.[1][2] The structural integrity and purity of such a compound are paramount for any downstream application, from biological screening to materials science. Therefore, unambiguous characterization through a suite of spectroscopic techniques is not merely a procedural step but a foundational requirement for scientific validity.

This guide addresses the analytical challenge of a novel compound by providing a predictive and procedural blueprint for its analysis by ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry.

Molecular Structure and Predicted Spectroscopic Overview

The logical first step in any spectroscopic analysis is to deconstruct the molecule into its constituent functional groups and magnetic environments.

Caption: Structure of 3-Amino-1-(cyclobutylmethyl)thiourea with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-1-(cyclobutylmethyl)thiourea, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted based on the chemical environment of each proton, considering inductive effects and spin-spin coupling. The spectrum would ideally be acquired in a solvent like DMSO-d₆, which can exchange with the N-H protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Justification |

| N(5)-H | 7.5 - 8.5 | Broad Singlet (or Triplet) | 1H | Thioamide N-H protons are typically deshielded and may couple to the adjacent CH₂ group.[3] |

| N(8)-H₂ | 4.5 - 5.5 | Broad Singlet | 2H | Amino group protons are often broad due to quadrupole effects and exchange. |

| C(4)H₂ | 3.3 - 3.6 | Triplet (or Doublet of Triplets) | 2H | Methylene group attached to nitrogen (N5); deshielded. Coupled to N(5)-H and C(3)H. |

| C(3)H | 2.4 - 2.7 | Multiplet | 1H | Methine proton of the cyclobutyl ring, coupled to multiple adjacent protons. |

| C(1)H₂ / C(2)H₂ (ring) | 1.8 - 2.2 | Multiplet | 4H | Methylene protons on the cyclobutyl ring, complex splitting due to diastereotopicity. |

| C(1)H₂ / C(2)H₂ (ring) | 1.6 - 1.8 | Multiplet | 2H | Remaining methylene protons of the cyclobutyl ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon count and the nature of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C(6) (C=S) | 180 - 185 | The thiocarbonyl carbon is highly deshielded, a characteristic feature of thioureas.[3][4] |

| C(4) (-CH₂-N) | 48 - 52 | Aliphatic carbon attached to a nitrogen atom. |

| C(3) (-CH-) | 35 - 40 | Methine carbon of the cyclobutane ring. |

| C(1) / C(2) (-CH₂- ring) | 28 - 32 | Methylene carbons within the cyclobutane ring. |

| C(1) / C(2) (-CH₂- ring) | 18 - 22 | Methylene carbon of the cyclobutane ring, distinguished by its specific environment. |

Experimental Protocol for NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and allows for the observation of exchangeable N-H protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a 90° pulse.

-

Set the spectral width to cover a range from -1 to 14 ppm.

-

Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

-

Acquire a minimum of 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

2D NMR (HSQC/HMBC): For unambiguous assignment, run standard 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H correlations.[5]

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

Predicted IR Absorption Bands

The key functional groups in 3-Amino-1-(cyclobutylmethyl)thiourea will give rise to characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3400 - 3200 | N-H Stretch | -NH₂ and -NH- | A broad region with multiple peaks is expected due to symmetric and asymmetric stretching of the primary amine and the secondary thioamide N-H.[6][7] |

| 2950 - 2850 | C-H Stretch | -CH₂, -CH (Aliphatic) | Characteristic stretching vibrations for the sp³ C-H bonds in the cyclobutyl and methylene groups. |

| 1580 - 1520 | N-H Bend | -NH₂ Scissoring | Bending vibration of the primary amine. |

| 1470 - 1440 | C-N Stretch | Thioamide II Band | A characteristic band for thioureas involving C-N stretching and N-H bending.[7][8] |

| 1350 - 1250 | C=S Stretch | Thioamide I Band | The C=S stretch is often coupled with other vibrations and can be weaker than a C=O stretch.[9] |

| 750 - 700 | C=S Stretch/Bend | Thioamide IV Band | Another key band associated with the thioamide group.[8] |

Experimental Protocol for IR Acquisition

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to achieve a high-quality spectrum.

-

Process the data using an ATR correction algorithm if quantitative analysis is needed.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information through the analysis of its fragmentation patterns.

Predicted Mass and Fragmentation

The exact mass of the molecule is a critical piece of data for confirming its elemental composition.

-

Molecular Formula: C₆H₁₃N₃S

-

Monoisotopic Mass: 159.08302 Da[10]

-

Ionization Mode: Electrospray Ionization (ESI) is the preferred method for this type of molecule, as it is a soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺.

Predicted [M+H]⁺: m/z 160.09030[10]

The fragmentation of thiourea derivatives in the gas phase is a well-studied process and can be initiated by charge or radical sites.[11][12]

Key Predicted Fragmentation Pathways for [M+H]⁺:

-

Loss of Ammonia (NH₃): Cleavage of the N-N bond could lead to the loss of ammonia, resulting in an ion at m/z 143.

-

Cleavage of the Cyclobutylmethyl Group: α-cleavage next to the N(5) nitrogen could result in the loss of the cyclobutylmethyl radical (•C₅H₉), leaving a fragment at m/z 74. Alternatively, cleavage could result in the formation of the cyclobutylmethyl cation at m/z 69.

-

Thiourea Core Fragmentation: The thiourea core itself can fragment, for example, through the loss of H₂S or HSCN, although these are typically less favored pathways.[1]

Caption: Predicted major fragmentation pathways for 3-Amino-1-(cyclobutylmethyl)thiourea.

Experimental Protocol for MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid added to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Full Scan MS:

-

Infuse the sample solution directly into the ESI source.

-

Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500.

-

The high-resolution accurate mass (HRAM) data will allow for the confirmation of the elemental composition of the parent ion.

-

-

Tandem MS (MS/MS):

-

Select the [M+H]⁺ ion (m/z 160.09) for fragmentation.

-

Use Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.

-

Analyze the resulting product ion spectrum to confirm the predicted fragmentation pathways and validate the structure.[13]

-

Conclusion

While experimental data for 3-Amino-1-(cyclobutylmethyl)thiourea is not yet present in the public domain, a robust and reliable spectroscopic profile can be predicted based on foundational principles and data from analogous compounds. This guide provides the predictive data, interpretive logic, and validated experimental protocols necessary for any researcher to confidently synthesize, purify, and characterize this molecule. Adherence to these methodologies will ensure data integrity and provide the unambiguous structural proof required for further research and development.

References

-

Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. ResearchGate. (n.d.). Available at: [Link]

-

Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (2022). Jetir.Org. Available at: [Link]

-

13 C NMR data of all thiourea derivatives compounds 3a-3e. ResearchGate. (n.d.). Available at: [Link]

-

Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (2016). IOSR Journal of Applied Chemistry. Available at: [Link]

-

Lim, L. H., et al. (2019). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 24(23), 4376. Available at: [Link]

-

Experimental and calculated 1 H and 13 C NMR chemical shifts of 1c of thiourea derivative. ResearchGate. (n.d.). Available at: [Link]

-

FT-IR spectrum for pure thiourea single crystal. ResearchGate. (n.d.). Available at: [Link]

-

Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. (n.d.). Available at: [Link]

-

Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. (2014). TSI Journals. Available at: [Link]

-

IR spectra of the thiourea (tu), Pt(tu) 4 Cl 2 , (1) and Pd(tu) 4 Cl 2 , (2). ResearchGate. (n.d.). Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6667. Available at: [Link]

-

Chilin, A., et al. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Magnetic Resonance in Chemistry, 54(10), 793-799. Available at: [Link]

-

Nair, M. D. (1981). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(3), 165-183. Available at: [Link]

-

3-amino-1-(cyclobutylmethyl)thiourea (C6H13N3S). PubChemLite. (n.d.). Available at: [Link]

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2018). MDPI. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. (n.d.). Available at: [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. PubChemLite - 3-amino-1-(cyclobutylmethyl)thiourea (C6H13N3S) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Unveiling the Bio-Potential: A Technical Guide to 3-Amino-1-(cyclobutylmethyl)thiourea

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the potential biological activities of the novel chemical entity, 3-Amino-1-(cyclobutylmethyl)thiourea. As a compound with no currently published bioactivity data, this guide is structured to be a forward-looking resource, providing a scientifically grounded framework for its synthesis, characterization, and comprehensive biological evaluation. Drawing upon the well-established and diverse pharmacological profiles of thiourea derivatives, we will explore the most probable avenues of bioactivity for this specific molecule and provide detailed, actionable protocols for investigation.

Introduction: The Promising Scaffold of Thiourea Derivatives

Thiourea and its derivatives have long been a focal point in medicinal chemistry, recognized for their wide spectrum of biological applications.[1] This class of organosulfur compounds, characterized by the presence of a reactive N-C(=S)-N core, has yielded compounds with demonstrated antibacterial, antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] The biological activity of thiourea derivatives is often attributed to their ability to form stable complexes with metal ions essential for enzymatic function and their capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3] The structural uniqueness of 3-Amino-1-(cyclobutylmethyl)thiourea, featuring a cyclobutylmethyl substituent, presents an intriguing candidate for novel pharmacological activities.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its biological evaluation.

| Property | Value | Source |

| CAS Number | 1095592-96-3 | [4] |

| Molecular Formula | C6H13N3S | [4] |

| Molecular Weight | 159.25 g/mol | [4] |

| IUPAC Name | n-(cyclobutylmethyl)hydrazinecarbothioamide | [4] |

| SMILES | C1CC(CNNC(S)=N)C1 | [4] |

Synthesis of 3-Amino-1-(cyclobutylmethyl)thiourea

The synthesis of N-substituted thiourea derivatives is a well-established area of organic chemistry.[5] A common and efficient method involves the reaction of an amine with an isothiocyanate.[5] For the target compound, a plausible synthetic route would involve the reaction of cyclobutylmethylamine with a suitable thiosemicarbazide precursor.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 3-Amino-1-(cyclobutylmethyl)thiourea.

Experimental Protocol: Synthesis of 3-Amino-1-(cyclobutylmethyl)thiourea

This protocol is a hypothetical procedure based on established methods for thiourea synthesis.[6][7]

-

Preparation of Cyclobutylmethyl Isothiocyanate (Intermediate):

-

Dissolve cyclobutylmethylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add thiophosgene (1.1 eq) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutylmethyl isothiocyanate. Purification can be achieved by vacuum distillation or column chromatography.

-

-

Synthesis of 3-Amino-1-(cyclobutylmethyl)thiourea:

-

Dissolve the purified cyclobutylmethyl isothiocyanate (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 4-8 hours.

-

Monitor the formation of the product by TLC.

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-Amino-1-(cyclobutylmethyl)thiourea.

-

Characterize the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

-

Potential Biological Activities and Evaluation Protocols

Based on the extensive literature on thiourea derivatives, we propose the following potential biological activities for 3-Amino-1-(cyclobutylmethyl)thiourea and provide detailed protocols for their investigation.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[6] The presence of the sulfur and nitrogen atoms is thought to be crucial for their antimicrobial action, potentially through the chelation of essential metal ions or interaction with microbial enzymes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [1][8]

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

-

Preparation of Microbial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to the final required concentration (typically 5 x 10⁵ CFU/mL) in the appropriate broth.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 3-Amino-1-(cyclobutylmethyl)thiourea in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in the broth to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

-

Anticancer Activity

Numerous thiourea derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[2][9] Their proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[9]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity [10][11]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding:

-

Seed a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at an appropriate density.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 3-Amino-1-(cyclobutylmethyl)thiourea in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound) and an untreated control.

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

-

Enzyme Inhibition

The thiourea moiety is a known pharmacophore for the inhibition of various enzymes, including urease, carbonic anhydrase, and kinases.[3][12] The sulfur atom can coordinate with metal ions in the active site of metalloenzymes, leading to their inhibition.

Experimental Protocol: Urease Inhibition Assay [3][13]

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori.

Proposed Mechanism of Urease Inhibition:

Caption: Potential mechanism of urease inhibition by a thiourea derivative.

-

Assay Principle:

-

This assay measures the amount of ammonia produced from the hydrolysis of urea by urease. The inhibition of the enzyme results in a decrease in ammonia production.

-

-

Reagents and Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.4)

-

Nessler's reagent (for ammonia detection)

-

3-Amino-1-(cyclobutylmethyl)thiourea (test compound)

-

Thiourea (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add a solution of urease to each well.

-

Add different concentrations of the test compound or the positive control to the wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction and add Nessler's reagent to each well to detect the amount of ammonia produced.

-

Measure the absorbance at a suitable wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Conclusion and Future Directions

While 3-Amino-1-(cyclobutylmethyl)thiourea remains an uncharacterized compound, its chemical structure, based on the versatile thiourea scaffold, strongly suggests a high potential for significant biological activity. This technical guide provides a comprehensive and scientifically rigorous framework for its synthesis and initial biological evaluation. The proposed protocols for antimicrobial, anticancer, and enzyme inhibition assays offer a clear path for researchers to systematically investigate the pharmacological profile of this novel molecule. The insights gained from these studies will be invaluable in determining its potential as a lead compound for the development of new therapeutic agents. Further investigations could also explore its potential as an antioxidant, anti-inflammatory, or antiviral agent, given the broad spectrum of activities associated with thiourea derivatives.

References

- BenchChem. A Comparative Guide: In-Vitro and In-Silico Approaches to Studying Enzyme Inhibition by Thiourea Compounds. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-in-vitro-and-in-silico-approaches-to-studying-enzyme-inhibition-by-thiourea-compounds]

- BenchChem. In Vitro Assay Protocols for Novel Antimicrobial Compounds. [URL: https://www.benchchem.com/application-notes/in-vitro-assay-protocols-for-novel-antimicrobial-compounds]

- BenchChem. Protocol for Assessing the Anticancer Activity of Novel Small Molecules. [URL: https://www.benchchem.com/application-notes/protocol-for-assessing-the-anticancer-activity-of-novel-small-molecules]

- AChemBlock. 3-amino-1-(cyclobutylmethyl)thiourea 97%. [URL: https://www.achemblock.com/products/P49811.html]

- MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [URL: https://www.mdpi.com/1420-3049/29/11/2569]

- National Institutes of Health. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576401/]

- BenchChem. Application Notes and Protocols for the Synthesis of Substituted Thioureas. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-synthesis-of-substituted-thioureas]

- National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10488663/]

- National Institutes of Health. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631435/]

- National Institutes of Health. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631976/]

- ACS Publications. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo1001469]

- BenchChem. The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide. [URL: https://www.benchchem.com/application-notes/the-pivotal-role-of-thiourea-derivatives-in-enzyme-inhibition-a-comprehensive-technical-guide]

- ResearchGate. (PDF) Thiosemicarbazides: Synthesis and reactions. [URL: https://www.researchgate.net/publication/230784386_Thiosemicarbazides_Synthesis_and_reactions]

- ResearchGate. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium | Request PDF. [URL: https://www.researchgate.

- ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [URL: https://www.researchgate.net/publication/262030018_A_Simple_and_Reliable_Approach_for_Assessing_Anticancer_Activity_In_Vitro]

- Organic Chemistry Portal. Thiourea synthesis by thioacylation. [URL: https://www.organic-chemistry.

- Springer Nature. Antimicrobial Assay | Springer Nature Experiments. [URL: https://experiments.springernature.com/protocol/doi/10.1007/978-1-0716-3405-9_15]

- Google Patents. CN112794810B - Synthesis method of cyclobutylamine compound. [URL: https://patents.google.

- National Institutes of Health. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479577/]

- ResearchGate. (PDF) Bioassays for Anticancer Activities. [URL: https://www.researchgate.net/publication/281146864_Bioassays_for_Anticancer_Activities]

- CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. [URL: https://www.researchgate.

- BenchChem. Cyclobutylmethylamine: A Key Intermediate for Chemical R&D. [URL: https://www.benchchem.

- Journal of the Chemical Society, Perkin Transactions 1. Synthesis of [1α,2β,3α-2,3-bis(benzyloxymethyl)cyclobutyl]imidazol-5-amines: important precursors to cyclobut-A derivatives. [URL: https://pubs.rsc.org/en/content/articlelanding/1997/p1/p1970000213]

- MDPI. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. [URL: https://www.mdpi.com/1420-3049/28/6/2707]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]

In silico prediction of 3-Amino-1-(cyclobutylmethyl)thiourea bioactivity

An In-Depth Technical Guide to the In Silico Prediction of 3-Amino-1-(cyclobutylmethyl)thiourea Bioactivity

Executive Summary

The imperative to reduce costs, accelerate timelines, and minimize animal testing has positioned in silico toxicology and bioactivity prediction as indispensable components of modern drug discovery.[1][2][3][4] This guide provides a comprehensive, technically-grounded workflow for predicting the biological activity of a novel compound, 3-Amino-1-(cyclobutylmethyl)thiourea , henceforth referred to as ACbT. We will navigate the process from initial characterization to mechanistic hypothesis testing, employing a suite of publicly accessible computational tools. This document is not merely a list of steps but a narrative of scientific reasoning, explaining the causality behind each decision and protocol. By grounding our predictions in the established activities of the thiourea scaffold, a privileged structure in medicinal chemistry, we construct a robust, data-driven hypothesis of ACbT's potential therapeutic value.[5][6]

Section 1: The Strategic Framework for In Silico Prediction